molecular formula C15H24Cl2N2O4 B2969878 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473265-96-2

1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2969878
CAS No.: 473265-96-2
M. Wt: 367.27
InChI Key: QHRVTPBPQQGHSZ-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via an ether oxygen to a propan-2-ol backbone, which is further substituted with a 4-methylpiperazine group. The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.2ClH/c1-16-4-6-17(7-5-16)9-12(18)10-19-13-2-3-14-15(8-13)21-11-20-14;;/h2-3,8,12,18H,4-7,9-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVTPBPQQGHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22Cl2N2O3
  • Molecular Weight : 360.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. The benzo[d][1,3]dioxole moiety is known to enhance receptor binding affinity, while the piperazine ring contributes to its pharmacological properties.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound has been shown to act as a selective agonist for dopamine receptors, particularly the D3 subtype. This interaction is believed to mediate neuroprotective effects and influence mood regulation.
  • Serotonin Receptor Interaction : Preliminary studies suggest that the compound may also interact with serotonin receptors, potentially affecting anxiety and depression pathways.

Antitumor Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit potent antitumor activity. For instance, modifications in the piperazine moiety have been linked to enhanced cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
1HeLa0.003IDO1 Inhibition
2A3750.016Apoptosis Induction

Neuroprotective Effects

Research has demonstrated that this compound can protect dopaminergic neurons from degeneration. This effect is mediated through its action on dopamine receptors, promoting cell survival pathways.

Case Studies

  • Study on D3 Receptor Agonism : A study published in PMC showed that the compound significantly promoted β-arrestin translocation and G protein activation in D3 receptor assays. This suggests a potential role in treating neuropsychiatric disorders due to its selective action on dopamine pathways .
  • Anticancer Potential : Another investigation highlighted the compound's ability to inhibit IDO1 in various cancer cell lines at low nanomolar concentrations, suggesting its utility in cancer immunotherapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural Differences
Compound ID (Evidence) Linker Piperazine Substituent Salt Form
Target Compound Propan-2-ol 4-Methyl Dihydrochloride
Compound 8 () Ethyl Pyrimidinyl HCl
Compound 25 () Ethyl 2-Trifluoromethylphenyl HCl
Compound 74 () Cyclopropane-carboxamide 4-Methoxyphenyl N/A

Physicochemical Properties

Melting Points
  • The target compound’s dihydrochloride form likely exhibits a melting point within the range of 170–200°C , consistent with analogs such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-p-tolylpiperazine HCl (m.p. 184–185°C) and 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine HCl (m.p. 177–178°C) .
  • Bulkier substituents (e.g., naphthyloxy in ) may lower melting points due to reduced crystallinity.
Elemental Analysis
  • Carbon/Hydrogen/Nitrogen Content: Analogs show close alignment between calculated and observed values (e.g., Compound 25: C 62.25% vs. 62.41%; H 5.42% vs. 5.40%) . The target compound’s dihydrochloride form would exhibit higher chlorine content (~12–14%) compared to monohydrochloride analogs.

Commercial and Pharmacological Relevance

  • Supplier Availability : Similar dihydrochloride salts (e.g., 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride , ) are marketed by pharmaceutical suppliers in China, indicating industrial interest in this structural class .
  • Drug Likeliness : The propan-2-ol linker and 4-methylpiperazine group may improve solubility and blood-brain barrier penetration compared to ethyl-linked analogs.

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